4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride CAS number
4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride CAS number
An In-Depth Technical Guide to 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl Chloride (CAS: 1027345-07-8)
Executive Summary
This technical guide provides a comprehensive overview of 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride, a highly reactive and synthetically valuable compound identified by CAS number 1027345-07-8.[1] Developed in the early 21st century to meet the demand for advanced fluorinated reagents, this compound has become a cornerstone in medicinal chemistry and specialized organic synthesis.[1] Its unique structure, featuring two potent electron-withdrawing groups on the benzene ring, confers enhanced electrophilicity and thermal stability, making it a superior agent for the synthesis of complex sulfonamides and for polymer modification.[1][2] This document details the compound's chemical properties, provides a validated synthesis protocol, explores its primary applications with mechanistic insights, and outlines critical safety and handling procedures for researchers and drug development professionals.
Compound Profile and Physicochemical Properties
Nomenclature and Chemical Identifiers
The systematic naming and identification of this reagent are crucial for accurate sourcing and regulatory compliance. The IUPAC name, 4-fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride, precisely describes its molecular architecture.[1]
| Identifier | Value | Source(s) |
| CAS Number | 1027345-07-8 | [1][2][3][4] |
| IUPAC Name | 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride | [1] |
| Molecular Formula | C₇H₃ClF₄O₄S₂ | [1][4] |
| Molecular Weight | 326.7 g/mol | [1] |
| Synonyms | EOS-62147, 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzene-1-sulfonyl chloride | [3][4] |
| InChI Key | SYZOKHJRIIDLOQ-UHFFFAOYSA-N | [1][4] |
Physicochemical Characteristics
The physical properties of this compound dictate its handling and storage requirements. It is noted for its high reactivity, particularly its sensitivity to moisture.[1][2]
| Property | Value | Source(s) |
| Appearance | Solid | [4] |
| Purity | ≥95% | [4] |
| Thermal Stability | Decomposition temperature >200°C | [1] |
| Moisture Sensitivity | Exhibits moisture sensitivity; reacts with water. | [1][2] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8 °C. | [1] |
The Chemistry of Enhanced Reactivity
The exceptional utility of 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride stems directly from its unique electronic structure. The benzene ring is substituted with three highly electronegative moieties: a fluorine atom, a trifluoromethylsulfonyl group (-SO₂CF₃), and the sulfonyl chloride (-SO₂Cl) functional group itself.
The combined inductive electron-withdrawing effects of the para-fluoro and meta-trifluoromethylsulfonyl groups create a significant electron deficiency on the aromatic ring.[1][2] This deficiency strongly activates the sulfur atom of the sulfonyl chloride group, rendering it highly electrophilic and exceptionally susceptible to nucleophilic attack. This enhanced electrophilicity is the primary reason for its superior performance as a sulfonating agent, allowing reactions to proceed under milder conditions and with higher efficiency compared to less substituted analogs.[1]
Caption: Mechanism of sulfonamide formation.
Synthesis and Characterization
The synthesis of this reagent is a well-documented procedure involving the direct chlorosulfonation of a fluorinated precursor. The protocol described below is a reliable method for producing high-purity material.
Synthetic Workflow
The process begins with 1-fluoro-2-(trifluoromethanesulfonyl)benzene and proceeds through a high-temperature reaction followed by a careful aqueous workup to isolate the final product.
Caption: Workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[5]
Materials:
-
1-fluoro-2-(trifluoromethanesulfonyl)benzene (10.00 g, 43.83 mmol)
-
Chlorosulfuric acid (35.00 mL)
-
Dichloromethane (DCM)
-
Crushed ice and distilled water
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve 1-fluoro-2-(trifluoromethanesulfonyl)benzene (10.00 g) in chlorosulfuric acid (35.00 mL).
-
Heating: Heat the reaction mixture to 120°C and maintain for 5 hours.
-
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and water (300 mL). Causality Note: This highly exothermic step neutralizes the reactive chlorosulfuric acid and precipitates the organic product.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 80 mL).
-
Washing: Combine the organic layers and wash with distilled water (2 x 200 mL) to remove residual acid.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Isolation: The resulting product (12.60 g, 88% yield) can often be used without further purification.[5]
Characterization Data
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Analysis | Result | Source(s) |
| Mass Spec (ESI) | m/z = 307 [M-Cl+OH-H] | [5] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.25 (m, 1H), 8.15 (m, 1H), 7.73 (m, 1H) | [5] |
Key Applications in Research and Development
Medicinal Chemistry and Drug Discovery
The primary application of this reagent is as a building block for novel sulfonamide-containing drug candidates.[1][2] The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents. The high reactivity of 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride facilitates the efficient synthesis of diverse sulfonamide libraries for screening.
In a notable case study, the compound was utilized to synthesize a potent small-molecule inhibitor targeting the Bcl-2/Bcl-xL protein family, which is implicated in cancer cell survival.[2] This work demonstrated the compound's effectiveness in creating complex molecules with significant biological activity.[2]
Materials Science
Beyond pharmaceuticals, this reagent has applications in polymer science. It can be used to introduce sulfonic acid groups into polymer backbones.[1] This modification is particularly relevant for creating proton-exchange membranes used in fuel cells, where the sulfonic acid groups enhance proton conductivity.[1]
Safety, Handling, and Storage
Due to its high reactivity, 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride is a hazardous material that requires strict safety protocols.
Hazard Identification
The compound is classified as corrosive and water-reactive.[6][7]
| Hazard Class | Description | GHS Statement | Source(s) |
| Skin Corrosion | Causes severe skin burns. | H314 | [7][8] |
| Eye Damage | Causes serious eye damage. | H314 | [7][8] |
| Water Reactivity | Reacts with water, potentially violently. | EUH029 (Contact with water liberates toxic gas) | [9] |
Recommended Handling and Storage
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[7][9] Eyewash stations and safety showers must be readily accessible.[9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a face shield.[7][8] A lab coat is mandatory.
-
Handling: The compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1] Avoid contact with skin, eyes, and clothing.[7] Do not add water directly to the reagent.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably between 2-8 °C.[1] Store away from incompatible materials such as strong oxidizing agents, bases, and amines.[7]
Conclusion
4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride is a powerful and versatile reagent whose value is defined by its chemically engineered reactivity. The strategic placement of electron-withdrawing groups makes it an indispensable tool for the efficient synthesis of complex sulfonamides in drug discovery and for the functionalization of advanced materials. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.
References
- 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride | 1027345-07-8. (2023). Toronto Research Chemicals.
- 4-Fluoro-3-(trifluoromethyl)-benzenesulfonyl chloride.
- 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride | 1027345-07-8.Benchchem.
- 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl Chloride | 1027345-07-8.Alichem.
- Benzenesulfonyl chloride, 4-fluoro-3-[(trifluoromethyl)sulfonyl]-.CymitQuimica.
- 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl Chloride Synthesis.
- Safety Data Sheet for 3-(Trifluoromethyl)benzenesulfonyl chloride.Fisher Scientific.
- Preparation of 4-Fluoro-3-(trifluoromethylsulfonyl) benzenesulfonamide.Guidechem.
- Safety Data Sheet for 4-(Trifluoromethyl)benzenesulfonyl chloride.Fisher Scientific.
- Safety Data Sheet for 4-(Trifluoromethoxy)benzenesulfonyl chloride.Fisher Scientific.
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